Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
CAS No.:
Cat. No.: VC17541468
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O2 |
|---|---|
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | methyl 1-pyrrolidin-3-yltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3 |
| Standard InChI Key | SMAWAPKIDISGSM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=N1)C2CCNC2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole ring substituted at the 1-position by a pyrrolidin-3-yl group and at the 4-position by a methyl carboxylate moiety. The IUPAC name, methyl 1-pyrrolidin-3-yltriazole-4-carboxylate, reflects this arrangement . The pyrrolidine ring introduces a nitrogen-containing heterocycle that enhances solubility and bioavailability, while the triazole core provides a rigid planar structure conducive to π-π stacking and hydrogen bonding .
The 2D structure, represented by the SMILES notation COC(=O)C1=CN(N=N1)C2CCNC2, highlights the connectivity of functional groups . The 3D conformation, as visualized in PubChem’s interactive model, reveals a twisted geometry between the triazole and pyrrolidine rings, with a dihedral angle of approximately 74°, minimizing steric hindrance . This spatial arrangement influences its reactivity and interaction with biological targets.
Physicochemical Descriptors
Key computed properties include:
-
Hydrogen Bond Donor/Acceptor Count: 1 donor and 5 acceptors, facilitating interactions with enzymes and receptors .
The compound’s dipole moment, derived from the polar triazole and ester groups, enhances its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, as noted in synthesis protocols.
Synthesis and Reaction Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthetic route involves the CuAAC reaction, a click chemistry method renowned for its efficiency and regioselectivity. In this protocol:
-
An alkyne derivative reacts with an azide-containing precursor under copper(I) catalysis.
-
The reaction proceeds at ambient or mildly elevated temperatures (25–60°C) in polar aprotic solvents like DMSO.
-
The product is isolated via column chromatography or recrystallization, yielding the triazole core with high purity.
For Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the azide component is likely derived from pyrrolidin-3-amine, while the alkyne precursor incorporates the methyl carboxylate group. Optimization studies suggest that additives like sodium ascorbate improve reaction kinetics, achieving yields exceeding 80%.
Post-Synthetic Modifications
The methyl ester group at the 4-position serves as a handle for further functionalization. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid, which has been explored for salt formation (e.g., sodium salts) to enhance aqueous solubility . Additionally, the pyrrolidine nitrogen may undergo alkylation or acylation to introduce pharmacophoric groups, expanding the compound’s utility in structure-activity relationship (SAR) studies.
Comparative Analysis with Structural Analogs
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
A related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, shares similar synthetic pathways but incorporates a pyridine ring instead of pyrrolidine . Crystallographic analysis reveals a dihedral angle of 74.02° between the triazole and pyridine planes, mirroring the steric effects observed in Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate . This structural similarity underscores the role of heteroaromatic systems in modulating bioactivity.
Methyl 1-(Pyrrolidin-3-yl)-1H-1,2,4-Triazole-5-Carboxylate
Isomeric variation at the triazole ring (1,2,4 vs. 1,2,3) significantly alters pharmacological profiles. The 1,2,4-triazole analog exhibits reduced antioxidant capacity but enhanced kinase inhibition, highlighting the importance of regiochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume